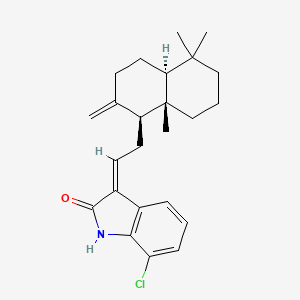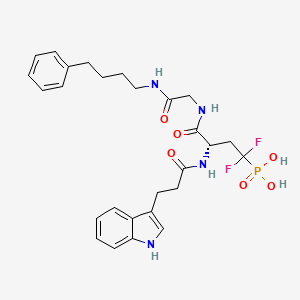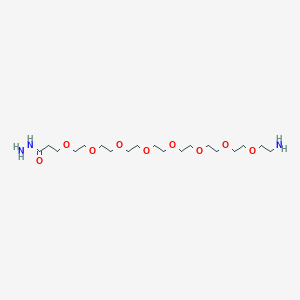
4-Methyl withaferin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl withaferin A involves several steps, starting from withaferin A. One common method includes the methylation of withaferin A using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl withaferin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering its biological properties.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups, further diversifying its chemical profile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It has shown promise in modulating cellular pathways and gene expression.
Medicine: Its anticancer and anti-inflammatory properties make it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and herbal remedies.
Wirkmechanismus
4-Methyl withaferin A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB transcription factor, which plays a crucial role in inflammation and cancer progression . Additionally, it induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The compound also modulates oxidative stress and autophagy, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Methyl withaferin A is compared with other withanolides, such as withaferin A and withanone . While all these compounds share a similar core structure, this compound is unique due to the presence of a methyl group, which can enhance its biological activity and stability . Other similar compounds include withanolide D and withanolide E, which also exhibit diverse biological activities .
Eigenschaften
Molekularformel |
C29H40O6 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-30)16(2)19-6-7-20-17-13-25-29(35-25)24(33-5)9-8-23(31)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,30H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |
InChI-Schlüssel |
QUHUEBBKVLBNDN-OBCSTTLTSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


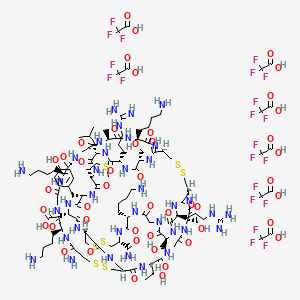
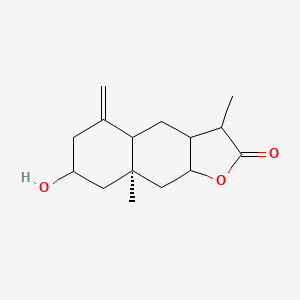
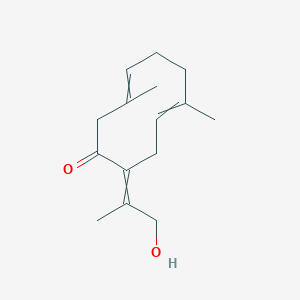
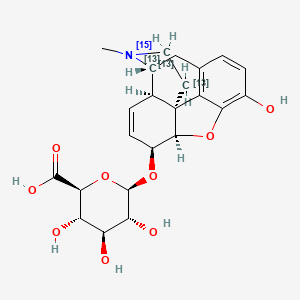

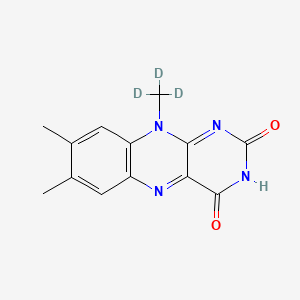
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
